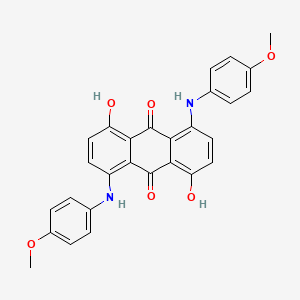

1,5-Di-p-anisidino-4,8-dihydroxyanthraquinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,5-Di-p-anisidino-4,8-dihydroxyanthraquinone: is an organic compound belonging to the anthraquinone family Anthraquinones are known for their vibrant colors and are often used as dyes

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,5-Di-p-anisidino-4,8-dihydroxyanthraquinone can be synthesized through a multiphase reaction involving 1,5-dichloroanthraquinone and p-anisidine in the presence of a suitable solvent like xylene . The reaction typically requires heating and may involve catalysts to facilitate the substitution of chlorine atoms with p-anisidino groups.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, scaled up for larger production volumes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: 1,5-Di-p-anisidino-4,8-dihydroxyanthraquinone undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The anthraquinone core can be reduced to form hydroquinones.

Substitution: The p-anisidino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of hydroquinones.

Substitution: Formation of substituted anthraquinones with various functional groups.

Applications De Recherche Scientifique

1,5-Di-p-anisidino-4,8-dihydroxyanthraquinone has several scientific research applications:

Chemistry: Used as a precursor for synthesizing other anthraquinone derivatives.

Biology: Investigated for its potential as a dye for staining biological tissues.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized as a dye in textile and printing industries due to its vibrant color and stability.

Mécanisme D'action

The mechanism of action of 1,5-Di-p-anisidino-4,8-dihydroxyanthraquinone involves its interaction with molecular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting its function and leading to cell death. It can also inhibit specific enzymes involved in cellular processes, contributing to its potential therapeutic effects .

Comparaison Avec Des Composés Similaires

1,5-Dihydroxyanthraquinone: Similar structure but lacks the p-anisidino groups, leading to different chemical properties and applications.

1,8-Dihydroxyanthraquinone (Dantron): Another anthraquinone derivative with hydroxyl groups at different positions, used as a laxative.

Activité Biologique

1,5-Di-p-anisidino-4,8-dihydroxyanthraquinone is a synthetic organic compound belonging to the anthraquinone family. Its unique structure features two p-anisidine groups and two hydroxyl groups at specific positions, contributing to its diverse biological activities. This compound has garnered attention for its potential applications in various fields, including medicinal chemistry and dye production.

- Molecular Formula : C18H18N2O4

- Molecular Weight : Approximately 342.35 g/mol

- Appearance : Typically gray to dark purple or black depending on concentration.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections.

Anticancer Activity

The compound has shown promising anticancer properties. It appears to induce apoptosis in cancer cells by intercalating into DNA, disrupting transcription and replication processes. Additionally, it alters reactive oxygen species (ROS) levels, leading to oxidative stress that can damage tumor cells. It has been evaluated in both in vitro and in vivo models for its efficacy against different types of cancer, including breast and colon cancers .

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The presence of hydroxyl groups enhances its reactivity and allows it to participate in redox reactions. This interaction influences several signaling pathways involved in cell survival and proliferation, including MAPK and PI3K/Akt pathways .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 1,5-Diamino-4,8-dihydroxyanthraquinone | Contains two amino groups instead of anisidine groups | Stronger reducing properties |

| 1-Amino-4-hydroxyanthraquinone | A single amino group | Less complex; primarily used as dye |

| 1-Methylamino-4-hydroxyanthraquinone | Methylated amino group | Enhanced solubility in organic solvents |

| 1-Anilino-4-hydroxyanthraquinone | Contains an aniline moiety | Known for vivid dye properties |

This table illustrates the uniqueness of this compound due to its dual p-anisidine substitutions and hydroxyl groups which enhance its reactivity compared to other similar compounds.

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial effects of the compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 25 µg/mL. This indicates its potential as a therapeutic agent against bacterial infections.

- Anticancer Research : In a recent study on breast cancer models, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to increased apoptosis rates and decreased proliferation markers in treated cells .

Propriétés

Numéro CAS |

25632-24-0 |

|---|---|

Formule moléculaire |

C28H22N2O6 |

Poids moléculaire |

482.5 g/mol |

Nom IUPAC |

1,5-dihydroxy-4,8-bis(4-methoxyanilino)anthracene-9,10-dione |

InChI |

InChI=1S/C28H22N2O6/c1-35-17-7-3-15(4-8-17)29-19-11-13-21(31)25-23(19)27(33)26-22(32)14-12-20(24(26)28(25)34)30-16-5-9-18(36-2)10-6-16/h3-14,29-32H,1-2H3 |

Clé InChI |

MKJOPGYPUGDJGQ-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)NC5=CC=C(C=C5)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.